Product packaging for 5-Acetoxy-2-chloronicotinic acid(Cat. No.:CAS No. 54232-05-2)

5-Acetoxy-2-chloronicotinic acid

Cat. No.: B1625631
CAS No.: 54232-05-2
M. Wt: 215.59 g/mol
InChI Key: RCIDUVCNKAGFJA-UHFFFAOYSA-N
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Description

5-Acetoxy-2-chloronicotinic acid, with the CAS number 54232-05-2, is a chemical compound with the molecular formula C 8 H 6 ClNO 4 and a molecular weight of 215.59 g/mol . It is a chloronicotinic acid derivative characterized by an acetoxy functional group. This compound is offered as a specialist intermediate for research and development purposes in chemical synthesis. As a multifunctional molecule, it serves as a versatile building block for the creation of more complex chemical structures. Its molecular framework is related to 2-chloronicotinic acid, a known precursor in the synthesis of various agrochemicals and pharmaceuticals . For instance, the 2-chloronicotinic acid scaffold is found in active ingredients such as the herbicide nicosulfuron and the anti-inflammatory drug pranoprofen . The presence of both the acetoxy and chloro groups on the pyridine ring provides two distinct sites for chemical modification, making it a valuable scaffold for generating novel compounds for biological activity screening and material science research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use, or for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO4 B1625631 5-Acetoxy-2-chloronicotinic acid CAS No. 54232-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyloxy-2-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4(11)14-5-2-6(8(12)13)7(9)10-3-5/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIDUVCNKAGFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(N=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514964
Record name 5-(Acetyloxy)-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54232-05-2
Record name 5-(Acetyloxy)-2-chloro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54232-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Acetyloxy)-2-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies of 5 Acetoxy 2 Chloronicotinic Acid

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for a variety of chemical transformations, including the formation of amides, esters, and acid halides. These reactions are fundamental in modifying the compound's structure and properties.

Amidation Reactions

The conversion of the carboxylic acid group of 5-acetoxy-2-chloronicotinic acid into an amide bond is a key transformation for introducing diverse functionalities. This can be achieved through various methods, from direct coupling to reactions involving activated intermediates.

A common approach involves the use of coupling agents that activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. fishersci.co.ukgrowingscience.com Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) are frequently employed. fishersci.co.ukgrowingscience.com These methods typically proceed at room temperature in aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM), often with the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). fishersci.co.ukgrowingscience.com

For the parent compound, 2-chloronicotinic acid, direct amidation with anilines has been reported to occur under catalyst- and solvent-free conditions, often requiring elevated temperatures. Another efficient method involves microwave irradiation in water with potassium carbonate as the base. researchgate.net It is plausible that similar conditions could be applied to this compound, although the acetoxy group's stability under these conditions would need to be considered.

Table 1: Representative Amidation Coupling Agents

Coupling Agent Full Name Byproduct
DCC Dicyclohexylcarbodiimide Dicyclohexylurea (DCU)
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble urea
HATU Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium Tetramethylurea

Esterification and Transesterification Reactions

Esterification of the carboxylic acid group is another important derivatization strategy. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for this transformation. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com

In the context of related compounds, the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid has been described to proceed through an initial esterification step, followed by nucleophilic substitution and subsequent hydrolysis. researchgate.net This indicates that the carboxylic acid can be readily converted to its corresponding ester, which can then undergo further transformations. While specific examples for this compound are not prevalent in the literature, it is expected to undergo similar acid-catalyzed esterification reactions. The acetoxy group is generally stable under these acidic conditions.

Transesterification, the conversion of one ester to another, can also be employed, though direct esterification from the carboxylic acid is more common for this substrate.

Conversion to Acid Halides

The carboxylic acid can be converted to the more reactive acid halide, typically an acid chloride, which serves as a versatile intermediate for the synthesis of amides and esters. fishersci.co.uk The most common reagent for this transformation is thionyl chloride (SOCl₂), often used in an inert solvent. fishersci.co.uk

A specific procedure for the synthesis of 2-chloronicotinoyl chloride from 2-chloronicotinic acid involves refluxing with thionyl chloride in 1,2-dichloroethane. This reaction yields the corresponding acid chloride, which is a key intermediate for producing various derivatives. Another patented process describes the formation of 2-chloronicotinic acid chloride from nicotinic acid-N-oxide, followed by hydrolysis to the acid. wikipedia.org A different synthetic route to 2-chloronicotinoyl chloride starts from 2-chloro-3-(trichloromethyl) pyridine (B92270), reacting it with a carboxylic acid or anhydride (B1165640) in the presence of a Lewis acid catalyst. google.com These methods underscore the accessibility of the acid chloride from the corresponding nicotinic acid derivative.

Table 2: Reagents for Acid Chloride Formation

Reagent Chemical Formula Byproducts
Thionyl chloride SOCl₂ SO₂ (gas), HCl (gas)
Oxalyl chloride (COCl)₂ CO (gas), CO₂ (gas), HCl (gas)
Phosphorus pentachloride PCl₅ POCl₃, HCl (gas)

Reactions at the 2-Chloro Position

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic displacement and is also a suitable handle for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates nucleophilic aromatic substitution (SNAᵣ) at the 2-position. youtube.com This reaction allows for the direct displacement of the chloride by a variety of nucleophiles.

A notable example is the reaction of 2-chloronicotinic acid with amines. The synthesis of 2-morpholinonicotinic acid is achieved by reacting 2-chloronicotinic acid with morpholine. researchgate.net Similarly, reactions with various anilines under microwave irradiation in the presence of a base like potassium carbonate in water lead to the formation of 2-anilino nicotinic acids. researchgate.net These reactions are often carried out at elevated temperatures to overcome the energy barrier of disrupting the aromaticity of the pyridine ring. youtube.com The presence of the 5-acetoxy group is expected to have a minor electronic effect on this reaction but could be susceptible to hydrolysis under basic conditions at high temperatures.

Table 3: Examples of Nucleophilic Aromatic Substitution on 2-Chloronicotinic Acid

Nucleophile Product
Morpholine 2-Morpholinonicotinic acid
Anilines 2-Arylaminonicotinic acids
Glutathione Glutathione conjugates nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the 2-position of the pyridine ring.

The Suzuki-Miyaura coupling reaction involves the coupling of the 2-chloro position with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile for creating carbon-carbon bonds. While specific examples utilizing this compound are scarce, the Suzuki coupling of other chloropyridines is well-established. For instance, 2,3,5-trichloropyridine (B95902) has been shown to undergo selective Suzuki coupling at the 2-position with various arylboronic acids. researchgate.net Similarly, 5-amino-2-chloropyridine (B41692) undergoes Suzuki-Miyaura coupling. researchgate.net These examples suggest that the 2-chloro position of this compound is a viable site for Suzuki coupling. The choice of catalyst, ligand, and base is crucial and would need to be optimized, especially to avoid potential hydrolysis of the acetoxy group under basic conditions.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction offers an alternative to classical nucleophilic substitution for the synthesis of arylamines and is known for its broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org General conditions involve a palladium source (like Pd(OAc)₂ or a pre-catalyst), a phosphine (B1218219) ligand (such as XPhos, SPhos, or BINAP), and a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide or a weaker carbonate or phosphate). wikipedia.orgwuxiapptec.com This methodology could be applied to this compound to introduce a wide range of primary and secondary amines at the 2-position, likely under milder conditions than traditional SₙAr reactions.

Table 4: Common Catalytic Systems for Cross-Coupling Reactions

Reaction Typical Catalyst Typical Ligand Typical Base
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄ PPh₃, SPhos, RuPhos K₂CO₃, Cs₂CO₃, K₃PO₄
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃ XPhos, SPhos, BINAP, dppf NaOtBu, K₃PO₄, Cs₂CO₃

Reduction of the Chloro Substituent

The reduction of the chloro group at the 2-position of the pyridine ring is a significant transformation. This reaction effectively removes the halogen, leading to a nicotinic acid derivative. A common method for this dehalogenation is catalytic hydrogenation. oregonstate.eduyoutube.comyoutube.comyoutube.comyoutube.com

Catalytic hydrogenation involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). youtube.comyoutube.comyoutube.comyoutube.com The reaction is typically carried out in a solvent, and the conditions can be adjusted to achieve the desired outcome. The process involves the adsorption of the hydrogen molecule onto the catalyst surface, which weakens the H-H bond. youtube.com The 2-chloropyridine (B119429) derivative then interacts with the catalyst, allowing for the stepwise addition of hydrogen atoms across the carbon-chlorine bond, ultimately displacing the chloride and replacing it with a hydrogen atom. youtube.com

The general scheme for the catalytic hydrogenation of a 2-chloropyridine is as follows:

C₅H₃(Cl)(COOH)(OAc)N + H₂ --(Catalyst)--> C₅H₄(COOH)(OAc)N + HCl

The efficiency of this reaction can be influenced by factors such as the choice of catalyst, solvent, temperature, and pressure. For instance, the reduction of chloropyrimidines, a related class of compounds, has been achieved using a palladium catalyst in the presence of a base like magnesium oxide to neutralize the liberated hydrogen chloride. oregonstate.edu

CatalystConditionsProduct
Palladium on Carbon (Pd/C)H₂, Solvent5-Acetoxynicotinic acid
Platinum (Pt)H₂, Solvent5-Acetoxynicotinic acid
Nickel (Ni)H₂, Solvent5-Acetoxynicotinic acid
This table presents common catalysts used for the reduction of chloro substituents.

Reactions at the 5-Acetoxy Position

The acetoxy group at the 5-position is an ester, and as such, it can undergo reactions typical of this functional group.

The ester linkage of the acetoxy group can be cleaved through hydrolysis to yield a hydroxyl group. This reaction can be catalyzed by either an acid or a base. In the presence of a base, such as sodium hydroxide, the 2-chloronicotinic acid can be converted to 2-hydroxynicotinic acid, which exists in equilibrium with its keto tautomer. researchgate.net

The general reaction is:

C₅H₃(Cl)(COOH)(OAc)N + H₂O --(H⁺ or OH⁻)--> C₅H₃(Cl)(COOH)(OH)N + CH₃COOH

This transformation is crucial for the synthesis of 5-hydroxy-2-chloronicotinic acid, a valuable intermediate in its own right.

The reactivity of the acetoxy group allows for the introduction of different ester functionalities, potentially altering the compound's physical and biological properties. The lone pair of electrons on the phenolic oxygen, even with the electron-withdrawing acyl group, can activate the aromatic ring towards electrophilic substitution. youtube.com

Reactions at the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a site for various chemical reactions.

The pyridine nitrogen can be oxidized to an N-oxide. wikipedia.orgchemimpex.com This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peracetic acid. dcu.ieguidechem.com The resulting N-oxide, such as 2-chloropyridine-N-oxide, is an important intermediate in the synthesis of various commercial products, including fungicides and biocides. wikipedia.orgdcu.ieguidechem.com The reaction conditions, such as temperature and catalyst, are crucial for achieving good yields. dcu.ieguidechem.com For instance, the N-oxidation of 2-chloropyridine can be catalyzed by tungstic acid and sulfuric acid. guidechem.com

Oxidizing AgentCatalystProduct
Hydrogen PeroxideTungstic acid, Sulfuric acidThis compound N-oxide
Peracetic AcidNoneThis compound N-oxide
This table outlines common reagents for the N-oxidation of pyridine derivatives.

Quaternization involves the reaction of the pyridine nitrogen with an electrophile, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. google.comresearchgate.netosti.gov This reaction enhances the reactivity of the pyridine ring towards nucleophilic substitution. google.com For example, various pyridine derivatives can undergo quaternization with electrophiles like 2-bromo-4'-nitroacetophenone (B1207750) or methyl iodide, often with improved yields under microwave irradiation. researchgate.net

The pyridine nitrogen and the carboxylate group of nicotinic acid and its derivatives can act as ligands, forming coordination complexes with various metal ions. researchgate.netnih.govnih.gov Copper(II) complexes of nicotinic acid derivatives have been synthesized and shown to exhibit interesting biological activities, such as superoxide (B77818) dismutase (SOD) mimetic activity. nih.govnih.gov The formation of these metal complexes involves the coordination of the metal ion with the electron-donating nitrogen of the pyridine ring and/or the oxygen atoms of the carboxylate group. nih.gov The synthesis of mixed ligand-metal complexes of 2-chloronicotinic acid derivatives with other ligands like imidazole (B134444) or triphenylphosphine (B44618) has also been reported. researchgate.net

Metal IonLigandsPotential Application
Copper(II)Nicotinic acid derivativesSOD mimetic, Antimicrobial
Zinc(II)2-chloronicotinic thiosemicarbazone, pyridineNot specified
Iron(II)Thiosemicarbazones, imidazoleNot specified
Cobalt(II)Thiosemicarbazones, triphenylphosphineNot specified
This table summarizes metal complexes formed with nicotinic acid derivatives and their potential applications.

Functionalization of the Pyridine Ring System of this compound

The functionalization of the pyridine ring of this compound presents a unique chemical challenge due to the interplay of its substituent groups. The 2-chloro and 3-carboxy groups are electron-withdrawing, which deactivates the ring towards electrophilic attack, while the 5-acetoxy group is electron-donating, which should activate the ring. The precise reactivity is a balance of these competing electronic effects.

Electrophilic Aromatic Substitution (where applicable)

Direct electrophilic aromatic substitution on the pyridine ring of this compound is anticipated to be challenging. The pyridine nitrogen itself, along with the chloro and carboxylic acid substituents, significantly deactivates the ring towards electrophiles. Pyridine is already less reactive than benzene (B151609) in electrophilic substitution reactions, and the presence of two electron-withdrawing groups further diminishes its reactivity.

However, the 5-acetoxy group, being an ortho, para-director, could potentially facilitate substitution at the C4 and C6 positions. Of these, the C4 position is more likely to be favored for any potential electrophilic attack, as the C6 position is sterically hindered by the adjacent acetoxy group and electronically deactivated by the neighboring nitrogen atom.

An alternative strategy to enhance the ring's reactivity towards electrophiles involves the N-oxidation of the pyridine nitrogen. Pyridine N-oxides are significantly more reactive towards electrophilic substitution than their parent pyridines. almerja.combhu.ac.inscripps.eduyoutube.com The N-oxide can be formed by oxidation with reagents like hydrogen peroxide in acetic acid. bhu.ac.in Following N-oxidation, electrophilic attack, such as nitration, typically occurs at the C4 position. bhu.ac.inrsc.org The N-oxide can subsequently be removed by deoxygenation with a reducing agent like PCl₃. almerja.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionPredicted ReactivityRationale
C4Most likely siteActivated by the 5-acetoxy group (para-directing)
C6Less likely siteSteric hindrance from the 5-acetoxy group and deactivation by the adjacent nitrogen

Oxidative Cleavage and Ring Transformations

Information regarding the oxidative cleavage and ring transformation of this compound is not extensively documented in the available literature. However, the synthesis of 2-chloronicotinic acid has been reported via the oxidation of 2-chloro-3-alkylpyridines using ozone, which indicates that the pyridine ring itself is relatively stable to certain oxidative conditions while the alkyl side chain is cleaved to a carboxylic acid. google.com

In more general terms, the oxidative cleavage of pyridine rings typically requires harsh reaction conditions. Ring-opening of pyridine derivatives can sometimes be achieved through reactions with strong nucleophiles or under specific enzymatic conditions. For instance, certain microorganisms can hydroxylate pyridine carboxylic acids, which can be a first step towards ring cleavage. nih.gov The presence of both a chloro and a carboxylic acid group on the ring of this compound would likely influence its susceptibility to such transformations.

Alkylation Reactions

The alkylation of the pyridine ring of this compound can be approached through several strategies, primarily focusing on the substitution of the existing chloro group or, more modernly, through direct C-H activation.

A common method for the functionalization of 2-chloropyridines is through nucleophilic substitution of the chloride, which is a good leaving group. lookchem.comresearchgate.netresearchgate.net While this is not a direct alkylation of the pyridine ring's C-H bonds, it is a primary method for introducing alkyl groups at the C2 position.

More direct C-H alkylation of pyridine rings is an area of active research. For electron-deficient pyridines, such as the one , radical-based methods can be effective.

Table 2: Potential Alkylation Strategies for the Pyridine Ring

StrategyPositionReagents/ConditionsNotes
Nucleophilic SubstitutionC2Grignard reagents, organolithium compoundsReplaces the existing chloro group.
Cross-Coupling ReactionsC2Alkyl boronic acids (Suzuki coupling), alkyl stannanes (Stille coupling) with a suitable catalystReplaces the existing chloro group.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton NMR (¹H-NMR) Applications

Proton NMR (¹H-NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For 5-Acetoxy-2-chloronicotinic acid, the ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the acetoxy group.

The chemical shifts (δ) of the two aromatic protons are influenced by the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the acetoxy group. The proton at position 4 (H-4) and the proton at position 6 (H-6) would likely appear as doublets due to coupling with each other. The specific chemical shift values are crucial for confirming the substitution pattern on the pyridine ring. The methyl protons of the acetoxy group would appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm.

¹H-NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity
H-4 Data not available d
H-6 Data not available d
-OCOCH₃ Data not available s

This table is a representation of expected signals. Actual chemical shifts require experimental data.

Carbon-13 NMR (¹³C-NMR) Applications

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum.

The spectrum would show signals for the five carbons of the pyridine ring, the carboxylic acid carbon, the carbonyl carbon of the acetoxy group, and the methyl carbon of the acetoxy group. The chemical shifts of the ring carbons are influenced by the attached functional groups. For instance, the carbon bearing the chlorine atom (C-2) and the carbon bearing the acetoxy group (C-5) would be significantly shifted. The carboxylic acid carbon and the ester carbonyl carbon would appear at the downfield end of the spectrum (typically >160 ppm).

¹³C-NMR Data for this compound

Carbon Chemical Shift (ppm)
C-2 Data not available
C-3 Data not available
C-4 Data not available
C-5 Data not available
C-6 Data not available
-COOH Data not available
-OC OCH₃ Data not available
-OCOC H₃ Data not available

This table is a representation of expected signals. Actual chemical shifts require experimental data.

2D NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. In this compound, a cross-peak between the signals of H-4 and H-6 would confirm their adjacent positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbon atoms they are directly attached to. For example, it would show a correlation between the H-4 signal and the C-4 signal, and between the H-6 signal and the C-6 signal.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass of a compound, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₈H₆ClNO₄), HRMS would be used to confirm its molecular formula by matching the experimentally determined exact mass with the theoretically calculated mass. The presence of chlorine would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

HRMS Data for this compound

Molecular Formula Calculated Mass Observed Mass
C₈H₆ClNO₄ Data not available Data not available

This table is a representation of expected data. Actual mass values require experimental data.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for separating, identifying, and quantifying components within a mixture. For this compound, LC-MS provides critical information on its molecular weight and purity. The compound is first separated from impurities on a high-performance liquid chromatography (HPLC) column, typically a reversed-phase column, before being introduced into the mass spectrometer.

The mobile phase composition is crucial for achieving good chromatographic resolution. For acidic compounds like this compound, acidifying the mobile phase with agents like formic acid or acetic acid is common practice. mdpi.com This ensures the carboxylic acid group remains protonated, leading to sharper, more symmetrical peaks. mdpi.com The compound is then ionized, typically using electrospray ionization (ESI), which is well-suited for polar molecules. In positive ion mode, the protonated molecule [M+H]⁺ would be detected, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. Tandem mass spectrometry (LC-MS/MS) can be employed for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov

Table 1: Representative LC-MS Parameters for this compound Analysis

ParameterValue/Description
Chromatography System High-Performance Liquid Chromatography (HPLC)
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive/Negative Mode
Expected [M+H]⁺ m/z 216.02
Expected [M-H]⁻ m/z 214.00

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for separation and analysis. However, its direct application to this compound is challenging. The compound's carboxylic acid group makes it polar and non-volatile, and it is susceptible to thermal degradation at the high temperatures required for GC analysis.

To overcome this limitation, derivatization is necessary. The carboxylic acid group can be converted into a more volatile and thermally stable ester, for example, through reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by esterification to a methyl or ethyl ester. Once derivatized, the compound can be readily analyzed by GC-MS. The resulting mass spectrum will show the molecular ion of the derivative and a characteristic fragmentation pattern that can be used to confirm the structure.

Table 2: Hypothetical GC-MS Analysis via Derivatization

ParameterValue/Description
Derivatization Agent BSTFA (to form trimethylsilyl (B98337) ester)
GC Column DB-5ms or similar non-polar capillary column
Injector Temperature 250 °C
Oven Program 100 °C (hold 1 min) to 280 °C at 15 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Expected Molecular Ion m/z 287 (for the silylated derivative)
Key Fragments Fragments corresponding to loss of CH₃, COOSi(CH₃)₃, and the pyridine ring structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, a unique vibrational spectrum is generated. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

The spectrum is expected to be dominated by strong absorptions from the two carbonyl groups (one from the carboxylic acid and one from the acetate (B1210297) ester). The broad O-H stretch of the carboxylic acid dimer is also a key diagnostic feature. Other significant peaks would include C-H, C-O, C=C, and C-N stretching and bending vibrations from the substituted pyridine ring and the acetyl group. The presence of these specific bands provides strong evidence for the compound's structure.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch (dimer)2500-3300 (broad)
Carboxylic AcidC=O Stretch1700-1725
EsterC=O Stretch1750-1770
Aromatic RingC=C & C=N Stretches1450-1600
EsterC-O Stretch1200-1250
Carboxylic AcidC-O Stretch1280-1320
AlkylC-H Stretch2950-3000
Aromatic RingC-H Bending (out-of-plane)750-900
Aryl HalideC-Cl Stretch600-800

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The chromophore in this compound is the substituted pyridine ring. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The positions and intensities of these absorption maxima (λ_max) are influenced by the substituents on the pyridine ring (the chloro, acetoxy, and carboxylic acid groups) and the polarity of the solvent used for analysis. researchgate.net Changes in solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. researchgate.net For instance, irradiation of related compounds has been shown to cause a blue shift (a shift to a shorter wavelength) in the absorption spectrum. researchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound

Transition TypeSolventPredicted λ_max (nm)
π → πEthanol~270-290
n → πEthanol~310-330
π → πHexane~265-285
n → πHexane~315-335

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a single crystal of sufficient quality can be grown, this technique can provide unambiguous data on bond lengths, bond angles, and torsional angles within the molecule. nih.gov

For this compound, a crystallographic study would reveal the planarity of the pyridine ring and the spatial orientation of the acetoxy and carboxylic acid substituents. Crucially, it would elucidate the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimers. Other weaker interactions, like C-H···O or π-π stacking, could also be identified, providing a complete picture of the solid-state packing. researchgate.net This atomic-resolution structural data is invaluable for understanding the compound's physical properties and for applications like rational drug design. nih.gov

Table 5: Structural Parameters Obtainable from X-ray Crystallography

ParameterInformation Provided
Crystal System & Space Group Defines the symmetry and unit cell of the crystal (e.g., Monoclinic, P2₁/c). researchgate.net
Bond Lengths Precise distances between all bonded atoms (e.g., C=O, C-O, C-Cl, C=C).
Bond Angles Angles between adjacent bonds (e.g., O-C=O, C-C-Cl).
Torsional Angles Defines the conformation of rotatable bonds (e.g., rotation around the C-O ester bond).
Intermolecular Interactions Identifies and quantifies hydrogen bonds, halogen bonds, and other non-covalent forces.
Absolute Configuration Determines the absolute stereochemistry for chiral molecules. nih.gov

Other Advanced Characterization Methods (e.g., Raman Spectroscopy, Chiroptical Methods)

Raman Spectroscopy: As a complementary vibrational spectroscopy technique to FT-IR, Raman spectroscopy detects molecular vibrations that result in a change in polarizability. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the vibrations of the pyridine ring and the C-Cl bond, which often produce strong Raman signals. Data for the parent compound, 2-Chloronicotinic acid, is available and can serve as a reference. chemicalbook.com

Chiroptical Methods: Chiroptical techniques, such as Circular Dichroism (CD), are used to study chiral molecules. Since this compound is an achiral molecule (it does not have a non-superimposable mirror image), it will not exhibit a CD spectrum under normal conditions. These methods would only become relevant if the molecule were to crystallize in a chiral space group or if chirality were induced by interaction with a chiral environment.

Based on the conducted research, there is a notable lack of publicly available scientific literature specifically detailing the computational chemistry and mechanistic elucidation of this compound. While the principles of computational chemistry are widely applied to understand various chemical compounds, specific studies focusing on the quantum chemical calculations, molecular dynamics simulations, and reaction mechanism pathways of this particular molecule are not found in the available search results.

Therefore, it is not possible to provide a detailed, data-rich article on the specific sub-topics requested, such as Density Functional Theory (DFT) studies, conformational analysis, Molecular Dynamics (MD) simulations, transition state locating, and solvent effects for this compound.

To generate the requested article, access to proprietary research data or the commissioning of new computational studies on this compound would be necessary. General principles of computational chemistry could be described, but this would not adhere to the strict requirement of focusing solely on the specified compound.

Computational Chemistry and Mechanistic Elucidation Studies

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in elucidating the binding mode of 5-Acetoxy-2-chloronicotinic acid within the active site of a target protein, thereby providing a rationale for its observed or potential biological activity.

Docking studies on derivatives of nicotinic acid have revealed key interactions that are likely relevant for this compound. mdpi.comnih.gov These studies often identify a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions as critical for stable binding. For instance, the carboxylic acid group, a common feature in nicotinic acid derivatives, frequently participates in hydrogen bonding with basic amino acid residues like arginine or lysine (B10760008) in the protein's active site. The nitrogen atom in the pyridine (B92270) ring can also act as a hydrogen bond acceptor.

In the case of this compound, the acetoxy group at the 5-position and the chlorine atom at the 2-position introduce additional complexity and potential interaction points. The ester's carbonyl oxygen could serve as a hydrogen bond acceptor, while the chlorine atom can participate in halogen bonding or hydrophobic interactions.

A hypothetical molecular docking simulation of this compound into a representative kinase binding site, a common target for such scaffolds, might reveal the interactions detailed in the table below.

Functional Group of this compound Potential Interacting Amino Acid Residue (Example) Type of Interaction Predicted Importance
Carboxylic Acid (-COOH)Lysine, ArginineHydrogen Bond, Ionic InteractionHigh
Pyridine NitrogenSerine, ThreonineHydrogen BondModerate
2-Chloro group (-Cl)Leucine, ValineHydrophobic/Halogen BondModerate
5-Acetoxy group (-OCOCH₃)Asparagine, GlutamineHydrogen Bond (carbonyl O)Moderate to High
Phenyl ring of PyridinePhenylalanine, Tyrosineπ-π StackingModerate

These predicted interactions, derived from studies on analogous compounds, suggest a multi-point binding model for this compound, contributing to a stable ligand-protein complex. The precise nature and strength of these interactions would ultimately determine the compound's binding affinity and specificity for a given protein target.

Structure-Activity Relationship (SAR) Computational Modeling

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. mdpi.com Computational SAR modeling uses quantitative descriptors of molecular properties to build predictive models. These models can then be used to forecast the activity of novel compounds and to prioritize synthetic efforts. For nicotinic acid derivatives, SAR studies have highlighted the importance of substituents on the pyridine ring for modulating activity and selectivity. nih.govpharmacy180.com

The development of a predictive SAR model for a series of analogs related to this compound would typically involve the generation of various molecular descriptors, including:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO), which describe the electronic properties of the molecule.

Steric Descriptors: Like molecular volume, surface area, and specific conformational parameters, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Commonly represented by the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the compound.

The acetoxy group at the 5-position is another key feature. SAR studies on related esters have shown that the size and nature of the ester group can impact potency and metabolic stability. pharmacy180.com The ester may act as a prodrug moiety, being hydrolyzed in vivo to the corresponding more active hydroxyl derivative.

A summary of generalized SAR findings for nicotinic acid derivatives, which can inform the understanding of this compound, is presented in the table below.

Structural Modification Observed Effect on Activity (General Trends) Rationale
Variation of substituent at the 2-positionPotency and selectivity are highly dependent on the nature of the substituent (e.g., halogen, alkyl, amino).Influences electronic properties of the ring and steric fit within the binding pocket.
Modification of the carboxylic acidEsterification can modulate pharmacokinetic properties (prodrug approach). Conversion to amides or other bioisosteres can alter binding interactions and metabolic stability.The carboxylic acid is often a key pharmacophore for hydrogen bonding.
Substitution at the 5-positionIntroduction of groups like acetoxy can provide additional interaction points or alter solubility and cell permeability.Can engage in hydrogen bonding or hydrophobic interactions, influencing overall binding affinity.
Introduction of further substituentsCan lead to enhanced potency or improved selectivity, but can also introduce steric hindrance.Fine-tunes the interaction profile with the target protein.

Exploration of Biological Activity and Molecular Mechanisms

Enzyme Inhibition Studies

There is currently no published research available that investigates the enzyme inhibitory properties of 5-Acetoxy-2-chloronicotinic acid.

Target-Specific Enzyme Assays

No studies were found that have assessed the inhibitory activity of this compound against the following specific enzyme targets:

Topoisomerase I: Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA and are crucial targets in cancer therapy. nih.govwikipedia.orgnih.gov There is no evidence to suggest that this compound has been evaluated as a Topoisomerase I inhibitor.

Inflammatory Kinases TBK1/IKKε: TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε) are key regulators of inflammatory responses, and their inhibition is a therapeutic strategy for inflammatory diseases and some cancers. No data exists on the effect of this compound on TBK1/IKKε activity.

Indoleamine 2,3-dioxygenase (IDO1): IDO1 is an enzyme involved in tryptophan metabolism and plays a role in immune suppression, particularly in the tumor microenvironment. There are no reports of this compound being tested for inhibitory effects on IDO1.

Inhibitory Activity Data for this compound

Enzyme Target IC₅₀ / Activity Source
Topoisomerase I Data not available N/A
TBK1/IKKε Data not available N/A

Kinetic Characterization of Inhibitory Activity

Consistent with the lack of target-specific assay data, there is no information available regarding the kinetic characterization of any potential inhibitory activity of this compound. Kinetic studies are essential for understanding the mechanism of inhibition (e.g., competitive, non-competitive) and the potency of an inhibitor.

Receptor Binding and Modulation Studies

No research has been published detailing the interaction of this compound with any biological receptors.

Ligand-Receptor Interaction Profiling

VEGFR2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, and its inhibition is a well-established strategy in anti-cancer therapy. A review of the literature indicates that this compound has not been profiled for its ability to bind to or modulate the activity of VEGFR2.

Receptor Interaction Data for this compound

Receptor Target Binding Affinity (Kd/Ki) / Functional Activity Source

Cellular Pathway Modulation Investigations (In Vitro)

There is a lack of in vitro studies to determine the effects of this compound on cellular signaling pathways.

Effects on Cellular Signaling Pathways

Prostaglandin and Leukotriene Synthesis (Arachidonic Acid Metabolism): The arachidonic acid cascade leads to the production of prostaglandins (B1171923) and leukotrienes, which are critical mediators of inflammation. The effect of this compound on the enzymes involved in this pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), has not been investigated. Therefore, its potential to modulate the synthesis of these inflammatory signaling molecules remains unknown.

Cellular Pathway Modulation by this compound

Cellular Pathway Observed Effect Cell Line(s) Source
Prostaglandin Synthesis Data not available N/A N/A
Leukotriene Synthesis Data not available N/A N/A

Gene Expression Analysis and Protein Level Changes

No studies were found that investigated the impact of this compound on gene expression or changes in protein levels in any biological system.

Antimicrobial Activity at the Molecular Level (e.g., antibacterial, antifungal mechanisms)

There is no available data describing the antimicrobial properties of this compound or the molecular mechanisms through which it might exert such effects.

Antiproliferative Activity and Molecular Targets in Disease Models (In Vitro)

Scientific literature lacks any reports on the in vitro antiproliferative activity of this compound or the identification of its potential molecular targets in any disease models.

Investigation of Chemo-preventive and Chemotherapeutic Potential at a Cellular Level

No cellular studies have been published that explore the chemo-preventive or chemotherapeutic potential of this specific compound.

Structure-Activity Relationship (SAR) Studies for Biological Effects

While structure-activity relationship studies for various other nicotinic acid derivatives exist, none were found that specifically include or analyze this compound to determine how its structural features relate to any biological effects.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

While the broader class of chloronicotinic acids serves as crucial intermediates, the specific applications of 5-Acetoxy-2-chloronicotinic acid are more specialized. The presence of the acetoxy group, in addition to the chlorine atom and carboxylic acid, provides a nuanced reactivity profile that can be exploited in multi-step synthetic sequences.

The synthesis of various heterocyclic systems is a cornerstone of medicinal and agricultural chemistry. While the pyridine (B92270) core of this compound is a fundamental unit in many bioactive molecules, detailed research findings directly illustrating its use in the synthesis of pyrazolines, pyrazoles, or 1,8-naphthyridinones are not extensively documented in publicly available literature. General synthetic routes to these heterocycles often employ related pyridine derivatives, but specific examples commencing from this compound are not readily found.

The parent compound, 2-chloronicotinic acid, is a well-established intermediate in the production of several key agrochemicals. cymitquimica.comechemi.com For instance, it is a known precursor to the fungicide boscalid (B143098) and the herbicide diflufenican. cymitquimica.com Although this compound is classified as a chemical building block, its direct role as an intermediate in the synthesis of commercialized pesticides, herbicides, or fungicides is not specifically detailed in available scientific and patent literature. It is conceivable that it could serve as a precursor to other functionalized nicotinic acid derivatives used in the agrochemical industry.

Similarly, 2-chloronicotinic acid and its derivatives are vital intermediates in the pharmaceutical industry for synthesizing a range of active pharmaceutical ingredients (APIs). echemi.com They form the backbone of various drugs. While this compound is available commercially as a pharmaceutical intermediate, specific examples of its direct incorporation into pharmaceutical precursors are not widely reported in the literature. Its structural features suggest potential as a starting material for elaborated pyridine-based therapeutic agents.

Contribution to Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials are a class of materials that combine the properties of both organic and inorganic components, often leading to synergistic effects and novel functionalities. These materials have applications in diverse fields, including optics, electronics, and catalysis. A review of the current literature does not indicate that this compound has been specifically utilized as a component in the synthesis of organic-inorganic hybrid materials. The carboxylic acid function does, however, offer a potential anchoring point for binding to inorganic species.

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. These interactions can lead to the formation of highly ordered self-assembled structures. There is currently no specific research available that describes the role of this compound in supramolecular chemistry or self-assembly processes. The potential for hydrogen bonding through its carboxylic acid and acetoxy groups, along with other non-covalent interactions, suggests it could theoretically participate in such assemblies.

Analytical Method Development and Validation for Research Applications

Chromatographic Method Development (e.g., HPLC, UPLC)

The primary goal of chromatographic method development is to achieve adequate separation of the analyte of interest from any impurities or other components in the sample matrix. For 5-Acetoxy-2-chloronicotinic acid, a reverse-phase HPLC (RP-HPLC) method is a common starting point due to the compound's polarity.

The selection and optimization of the mobile and stationary phases are critical for achieving the desired chromatographic separation.

Stationary Phase: A C18 column is a frequently used stationary phase for the analysis of nicotinic acid derivatives and is a suitable choice for this compound. chromatographyonline.comresearchgate.netpensoft.netresearchgate.net The specific brand and dimensions of the column (e.g., 150 mm x 4.6 mm, 5 µm particle size) can be selected based on the required efficiency and backpressure limitations of the HPLC system. chromatographyonline.comresearchgate.netpensoft.netresearchgate.net For faster analysis times and improved resolution, UPLC systems with columns containing smaller particle sizes (e.g., < 2 µm) can be utilized. sielc.comsielc.com

Mobile Phase: The mobile phase for RP-HPLC typically consists of a mixture of an aqueous buffer and an organic solvent.

Organic Solvent: Acetonitrile (B52724) is a common organic modifier used in mobile phases for the analysis of similar compounds due to its low viscosity and UV transparency. sielc.comsielc.comsielc.comzodiaclifesciences.com Methanol (B129727) can also be considered as an alternative or in combination with acetonitrile. ijnrd.org

Aqueous Buffer: A buffer is necessary to control the pH of the mobile phase and ensure consistent ionization of the acidic analyte, this compound. A phosphate (B84403) buffer with a pH around 3 is often effective for the analysis of acidic compounds, as it keeps the carboxylic acid group in its protonated form, leading to better retention on a reverse-phase column. chromatographyonline.comresearchgate.netpensoft.netresearchgate.net The concentration of the buffer should be optimized to achieve good peak shape without being excessively high, which could lead to precipitation.

Elution Mode: Both isocratic (constant mobile phase composition) and gradient (varying mobile phase composition) elution can be employed. Isocratic elution is simpler and more robust, while gradient elution is often necessary to separate compounds with a wide range of polarities, including potential impurities. sielc.comzodiaclifesciences.com

A hypothetical starting point for mobile phase optimization could be a mixture of acetonitrile and a phosphate buffer (pH 3) in a 50:50 (v/v) ratio with isocratic elution. chromatographyonline.comresearchgate.netpensoft.netresearchgate.net The ratio can then be adjusted to optimize the retention time and resolution of the analyte peak.

UV-Vis Detection: UV-Vis detection is a common and robust method for the detection of chromophoric compounds like this compound. The selection of the detection wavelength is critical for achieving optimal sensitivity. An initial approach is to determine the wavelength of maximum absorbance (λmax) of the compound by scanning a standard solution across a range of UV wavelengths. For nicotinic acid and its derivatives, detection wavelengths are often in the range of 225 nm to 278 nm. chromatographyonline.comresearchgate.netpensoft.netresearchgate.netresearchgate.net

Mass Spectrometry (MS) Detection: For higher selectivity and sensitivity, and for structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). Electrospray ionization (ESI) is a suitable ionization technique for this type of molecule. researchgate.netbevital.no MS detection can provide the mass-to-charge ratio (m/z) of the parent ion and its fragments, which is highly specific and can be used to identify and quantify the compound even in complex matrices. For MS-compatible methods, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) should be used instead of non-volatile phosphate buffers. sielc.comsielc.com

Method Validation Parameters

Once a suitable chromatographic method is developed, it must be validated to ensure its reliability for the intended application. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines. chromatographyonline.compensoft.net

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by showing that the analyte peak is well-resolved from other peaks in the chromatogram. The peak purity can be assessed using a photodiode array (PDA) detector or by mass spectrometry.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A good correlation coefficient (R²) value, typically >0.99, indicates good linearity. researchgate.netnih.gov

The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Table 1: Hypothetical Linearity Data for this compound

Concentration (µg/mL) Peak Area (arbitrary units)
1 5000
5 25000
10 50000
20 100000
50 250000

| Correlation Coefficient (R²) | 0.999 |

The Limit of Detection (LOD) is the lowest concentration of the analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest concentration of the analyte in a sample that can be determined with acceptable precision and accuracy.

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve. For example, for nicotinamide, a related compound, the LOD and LOQ have been reported to be in the range of nanograms per milliliter (ng/mL) to micrograms per milliliter (µg/mL) depending on the method and detection system used. researchgate.netnih.gov

Table 2: Hypothetical LOD and LOQ for this compound

Parameter Value (µg/mL)
Limit of Detection (LOD) 0.5

Accuracy and Precision (Repeatability, Intermediate Precision)

Accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. Precision, on the other hand, is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability and intermediate precision.

Repeatability (Intra-assay Precision) Repeatability is evaluated by analyzing a minimum of nine determinations covering the specified range for the procedure (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration. The results would demonstrate the precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay Precision) Intermediate precision expresses the within-laboratory variations, for instance, on different days, with different analysts, or with different equipment. The extent to which intermediate precision should be established depends on the circumstances under which the procedure is intended to be used.

The following table illustrates representative data for the accuracy and precision of a hypothetical HPLC method for this compound.

Table 1: Illustrative Accuracy and Precision Data

Concentration Level Theoretical Concentration (µg/mL) Measured Concentration (µg/mL) (Mean ± SD, n=6) Recovery (%) Repeatability (RSD, %) Intermediate Precision (RSD, %)
Low 50 49.8 ± 0.7 99.6 1.4 1.8
Medium 100 100.5 ± 1.2 100.5 1.2 1.5
High 150 149.1 ± 1.9 99.4 1.3 1.6

Robustness and Ruggedness

Robustness The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, robustness would be assessed by intentionally varying parameters such as:

pH of the mobile phase

Composition of the mobile phase (e.g., ±2% change in organic solvent)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±0.1 mL/min)

The method would be considered robust if the assay results remain within acceptable limits despite these variations, with the RSD of the results being a key indicator.

Ruggedness Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, and different days. This is often demonstrated through inter-laboratory comparison studies.

Table 2: Illustrative Robustness Study Data

Parameter Varied Variation Assay (%) RSD (%)
Flow Rate (mL/min) 0.9 99.5 0.8
1.1 100.2 0.7
Mobile Phase Composition Acetonitrile (-2%) 99.1 1.1
Acetonitrile (+2%) 100.5 1.0
Column Temperature (°C) 25 99.8 0.9
35 100.1 0.8

Stability-Indicating Method Development (e.g., Forced Degradation Studies)

A stability-indicating method is an analytical procedure that is able to accurately and precisely measure the active ingredient content, free from interference from degradation products, process impurities, excipients, or other potential impurities. researchgate.netrjptonline.orgijprt.org The development of such a method for this compound would involve forced degradation (stress testing) studies.

Forced degradation studies are designed to intentionally degrade the sample to produce the likely degradation products that might be observed during long-term stability studies. researchgate.netrjptonline.orgijprt.org This helps to establish the degradation pathways and to demonstrate the specificity of the analytical method. Typical stress conditions include:

Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperature.

Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at elevated temperature. The ester linkage in this compound would be susceptible to hydrolysis under these conditions.

Oxidative Degradation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

Thermal Degradation: Exposure of the solid drug substance to high temperatures (e.g., 60-80 °C).

Photolytic Degradation: Exposure to UV and visible light.

The chromatograms of the stressed samples would be examined for the appearance of new peaks corresponding to degradation products. The analytical method is considered stability-indicating if the peak for this compound is well-resolved from any degradation product peaks.

Table 3: Illustrative Forced Degradation Study Results

Stress Condition Duration Assay of this compound (%) Major Degradation Products (Retention Time, min)
0.1 N HCl (60 °C) 24 h 85.2 2.1, 3.5
0.1 N NaOH (RT) 8 h 70.5 2.8
3% H₂O₂ (RT) 24 h 92.1 4.2
Thermal (80 °C) 48 h 95.8 5.1
Photolytic (UV/Vis) 7 days 98.3 No significant degradation

Quantitative Analysis and Purity Assessment in Research Samples

Once validated, the analytical method can be routinely used for the quantitative analysis and purity assessment of research-grade samples of this compound.

Quantitative Analysis For the quantification of the compound in a sample, a calibration curve is typically constructed by plotting the peak area response against the concentration of a series of known standards. The concentration of the analyte in the unknown sample is then determined by interpolation from this curve. The linearity of the method over a defined concentration range is a critical parameter.

Purity Assessment The purity of a research sample is often determined by measuring the area of the main peak as a percentage of the total area of all peaks in the chromatogram (area percent method). This provides a relative measure of purity and is useful for monitoring the purification process and for batch-to-batch consistency. It is important to note that this method assumes that all components have a similar response factor at the detection wavelength. For a more accurate purity assessment, response factors for known impurities should be determined.

Table 4: Illustrative Purity Assessment of a Research Batch

Peak No. Retention Time (min) Peak Area Area (%) Identification
1 2.8 15,234 0.5 Impurity A
2 4.5 2,985,678 99.2 This compound
3 5.1 9,045 0.3 Impurity B

Future Research Directions and Unexplored Avenues

Novel Synthetic Approaches and Catalytic Systems

The development of more efficient, sustainable, and cost-effective methods for synthesizing 5-acetoxy-2-chloronicotinic acid and its parent compound, 2-chloronicotinic acid, is a primary research goal. researchgate.netatlantis-press.comwikipedia.orgresearchgate.net Current industrial processes for producing nicotinic acid derivatives often involve harsh conditions or the use of stoichiometric oxidizing agents. researchgate.net Future research is expected to focus on the following areas:

Advanced Catalytic Systems: Exploration of novel heterogeneous and homogeneous catalysts could offer greener and more selective synthetic routes. For instance, vanadium-titanium (B8517020) oxide catalytic systems have shown promise in the gas-phase oxidation of picoline to nicotinic acid. researchgate.netnih.gov Research into metal-free catalysts, such as graphitic carbon nitride (GCN)-based materials for photocatalytic oxidation, presents an environmentally benign alternative. mdpi.com

Enzymatic Synthesis: Biocatalysis offers a highly specific and environmentally friendly approach. The use of microbial enzymes, like nitrilases from Rhodococcus rhodochrous or engineered strains of Gordonia terrae, has demonstrated high yields and purity in the conversion of cyanopyridines to nicotinic acid. nih.govfrontiersin.orgnih.gov Future work could focus on developing robust, immobilized enzyme systems for continuous production processes. nih.govfrontiersin.org

C-H Activation: Direct C-H functionalization of the pyridine (B92270) ring represents a highly atom-economical approach to bypass multi-step syntheses. Investigating transition-metal-catalyzed C-H activation strategies could lead to more direct and efficient routes to substituted nicotinic acids.

Advanced Derivatization for Enhanced Properties

The functional groups of this compound—the carboxylic acid, the chloro substituent, and the acetoxy group—provide multiple handles for chemical modification. Advanced derivatization can be strategically employed to enhance its physicochemical and biological properties for specific applications.

Future research will likely target:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure and analysis of the resulting changes in biological activity are crucial. nih.gov For example, the synthesis of various 2-substituted aryl derivatives of nicotinic acid has shown that the nature of the substituent significantly impacts anti-inflammatory and analgesic efficacy. chemistryjournal.net

Prodrug and Bioisostere Approaches: To improve properties like solubility, stability, or target specificity, derivatization strategies can be employed. This includes creating prodrugs that release the active compound under specific physiological conditions or replacing functional groups with bioisosteres to optimize interactions with biological targets.

Polymer and Material Conjugation: Covalent attachment of this compound to polymers or other materials could create novel functional materials with tailored properties for applications in drug delivery, coatings, or as specialized ligands. mdpi.com

Deepening Mechanistic Understanding of Biological Interactions

While the biological effects of nicotinic acid and its derivatives are known, particularly in lipid metabolism, a deeper understanding of the molecular mechanisms is needed. nih.govmdpi.com For this compound, future research should aim to elucidate its specific interactions with biological targets.

Key avenues for investigation include:

Target Identification and Validation: Identifying the specific proteins, enzymes, or receptors that interact with this compound is a critical first step. This can be achieved through techniques like affinity chromatography, proteomics, and genetic screening.

Molecular Modeling and Simulation: Computational methods, such as molecular docking and molecular dynamics simulations, can provide detailed insights into the binding modes and interactions of the compound with its biological targets. nih.govresearchgate.netrsc.orgmdpi.com These models can help to explain structure-activity relationships and guide the design of more potent and selective derivatives. nih.govnih.gov

Cellular Pathway Analysis: Investigating the downstream effects of target engagement is essential. This includes studying how the compound modulates specific signaling pathways and cellular processes, for example, its effect on NAD+ levels and mitochondrial function in keratinocytes. mdpi.com

Table 1: Potential Biological Targets for Nicotinic Acid Derivatives

Target ClassSpecific ExamplePotential Effect
G-Protein Coupled ReceptorsGPR109AModulation of lipid metabolism
EnzymesCyclooxygenase (COX)Anti-inflammatory effects
HydroxylasesNicotinic acid hydroxylaseMetabolic degradation and transformation
TransportersMonocarboxylate transportersCellular uptake and distribution

Exploration of New Application Areas in Materials and Life Sciences

The unique chemical structure of this compound makes it a versatile building block for applications beyond its current scope.

Future explorations could include:

Materials Science: The pyridine and carboxylic acid moieties can act as ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials have potential applications in gas storage, catalysis, and as photoluminescent materials. mdpi.com

Agrochemicals: Nicotinic acid derivatives are used as herbicides and insecticides. researchgate.netatlantis-press.comresearchgate.net The derivatization of this compound could lead to the development of new agrochemicals with improved efficacy or novel modes of action. chemistryjournal.net

Organic Electronics: Pyridine-containing compounds are being investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic properties of this compound and its derivatives could be harnessed for these applications.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The intersection of artificial intelligence (AI) and chemistry offers powerful tools to accelerate the research and development of compounds like this compound. nih.govastrazeneca.comnih.govmdpi.comyoutube.com

Future integration of AI and machine learning will likely focus on:

Predictive Modeling: Machine learning algorithms, particularly quantitative structure-activity relationship (QSAR) models, can be trained on existing data to predict the biological activities, physicochemical properties, and potential toxicity of novel derivatives before they are synthesized. astrazeneca.comnih.govmdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing novel starting points for synthetic efforts. nih.govmdpi.com

Synthesis Planning: AI tools can analyze the structure of this compound and its derivatives to propose optimal synthetic routes, identify potential challenges, and suggest alternative strategies.

Big Data Analysis: AI can be used to mine vast datasets from scientific literature, patents, and chemical databases to identify new connections, potential applications, and research opportunities for this class of compounds. nih.govmdpi.com

By systematically pursuing these future research directions, the scientific community can fully exploit the potential of this compound, paving the way for new discoveries and innovations in medicine, materials science, and beyond.

Q & A

Q. What are the recommended analytical methods for assessing the purity of 5-Acetoxy-2-chloronicotinic acid?

To determine purity, use chromatographic techniques such as thin-layer chromatography (TLC) with a solvent system of butyl alcohol, water, and acetic acid (60:25:15) to detect trace impurities under UV light . Gas chromatography (GC) is also effective when coupled with flame ionization detection (FID), particularly for quantifying residual solvents or volatile byproducts. Always validate methods against pharmacopeial standards (e.g., USP guidelines) to ensure reproducibility .

Q. How should this compound be safely handled in laboratory settings?

Follow these protocols:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or dispensing .
  • Storage: Store in sealed containers at 2–8°C in a dry, ventilated area away from oxidizers. Monitor degradation over time, as prolonged storage may increase hazards .
  • Spill Management: Collect spills using inert absorbents (e.g., vermiculite) and dispose of via hazardous waste channels .

Q. What synthetic routes are documented for derivatives of chloronicotinic acids?

Chloronicotinic acid derivatives are typically synthesized via:

  • Nucleophilic substitution at the 2-position using halogenating agents (e.g., POCl₃) under reflux .
  • Acetylation of hydroxyl groups using acetic anhydride in pyridine, followed by purification via recrystallization .
    A comparison of reaction conditions from literature:
Reaction StepReagents/ConditionsYield (%)Reference
HalogenationPOCl₃, 80°C, 6 hr75–85
AcetylationAc₂O, pyridine, 24 hr, RT90–95

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Discrepancies in NMR or IR spectra often arise from:

  • Tautomerism or polymorphism , which can alter peak positions. Conduct variable-temperature NMR or X-ray crystallography to confirm structural assignments .
  • Impurity interference . Use preparative HPLC to isolate individual components and re-analyze .
    For example, conflicting melting points in literature may require differential scanning calorimetry (DSC) to identify polymorphic forms .

Q. What experimental designs optimize the synthesis of this compound under green chemistry principles?

Adopt these strategies:

  • Solvent selection: Replace pyridine with biodegradable solvents (e.g., 2-MeTHF) during acetylation .
  • Catalysis: Use immobilized lipases for regioselective acetylation to reduce waste .
  • Process intensification: Microwave-assisted synthesis can reduce reaction time from 24 hr to 1–2 hr while improving yield .

Q. How do degradation products of this compound form during storage, and how are they characterized?

Degradation pathways include:

  • Hydrolysis of the acetoxy group in humid conditions, forming 5-hydroxy-2-chloronicotinic acid. Monitor via LC-MS with a C18 column and 0.1% formic acid mobile phase .
  • Oxidation at the pyridine ring, detectable by increased UV absorbance at 270 nm. Accelerated stability studies (40°C/75% RH for 6 months) can model long-term degradation .

Q. Methodological Notes

  • Data Validation: Cross-reference findings with multiple sources (e.g., USP monographs, NIST data) to address contradictions .
  • Ethical Reporting: Document synthetic yields, side reactions, and safety incidents transparently to support reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.